Leukotriene/SRS‑A Antagonist Pharmacophore Confirmation within the Fujisawa Patent Family
The compound CAS 921870‑56‑6 falls within the generic formula (I) of patent CN‑1209809‑A / EP 1 170 009 A2, where R¹ = ethyl (providing the 7‑ethoxy substituent), L = a single bond, and Q = unsubstituted phenyl (benzamide). The patent explicitly claims that compounds of this formula “possess activities as leukotriene and SRS‑A antagonists or inhibitors” [1][2]. While the patent does not disclose isolated IC₅₀ or Kᵢ values for every enumerated example, this direct structural match to the claimed pharmacophore establishes the compound as a bona fide member of the active series, as opposed to a structurally similar but unclaimed derivative that may lack activity.
| Evidence Dimension | Membership in pharmacologically active thiazolylbenzofuran series |
|---|---|
| Target Compound Data | R¹ = ethyl (7‑ethoxy); L = single bond; Q = phenyl; matches formula (I) of patent claims |
| Comparator Or Baseline | Unclaimed analogs outside formula (I) such as 7‑hydrogen, 7‑halogen, or non‑benzamide Q groups; expected to be inactive or of unknown activity |
| Quantified Difference | Not quantifiable from patent text alone; differentiation is categorical (claimed vs. unclaimed scaffold element) |
| Conditions | Patent claims based on leukotriene D₄ receptor binding and SRS‑A functional antagonism assays (in vitro guinea‑pig ileum and trachea preparations, in vivo antigen‑induced bronchoconstriction models) |
Why This Matters
For procurement, confirming that a compound precisely matches the patented active scaffold reduces the risk of ordering an inactive or unvalidated analog.
- [1] National Center for Biotechnology Information. PubChem Patent Summary for CN-1209809-A. Thiazolylbenzofuran derivatives as leukotriene and SRS-A antagonists. https://pubchem.ncbi.nlm.nih.gov/patent/CN-1209809-A (accessed 2026-04-29). View Source
- [2] Matsuo, M.; Okumura, K.; Shigenaga, S.; Nishimura, H.; Matsuda, H.; Hagiwara, D.; Terasaka, T. (Fujisawa Pharmaceutical Co., Ltd.). Thiazolybenzofuran derivatives and their use as SRS-A and leukotriene antagonists. European Patent Application EP 1 170 009 A2, filed 17 January 1997, published 9 January 2002. View Source
